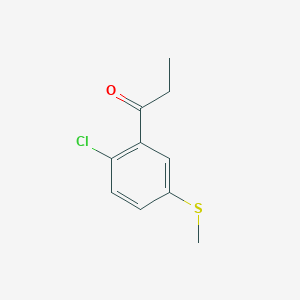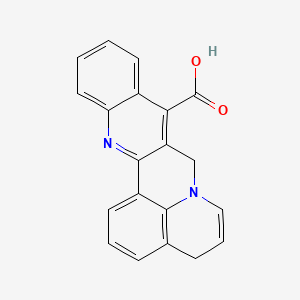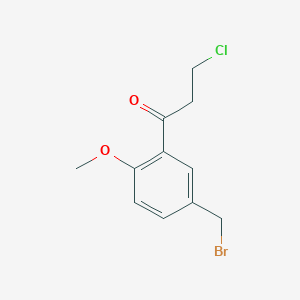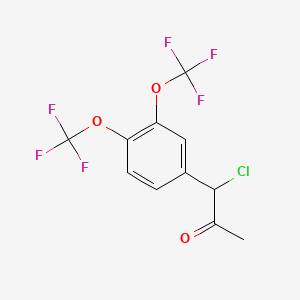
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves the reaction of 3,4-bis(trifluoromethoxy)benzene with appropriate chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
3,4-Bis(trifluoromethoxy)phenylhydrazine: This compound shares the trifluoromethoxy groups but has different reactivity due to the presence of a hydrazine moiety.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used as an organocatalyst and has different applications in organic synthesis.
4-(Trifluoromethoxy)phenyl-containing polymers: These polymers are used in electrochromic devices and have distinct properties compared to the chloropropanone derivative.
Propiedades
Fórmula molecular |
C11H7ClF6O3 |
|---|---|
Peso molecular |
336.61 g/mol |
Nombre IUPAC |
1-[3,4-bis(trifluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O3/c1-5(19)9(12)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-4,9H,1H3 |
Clave InChI |
PFPUQRFVZATAIG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)OC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



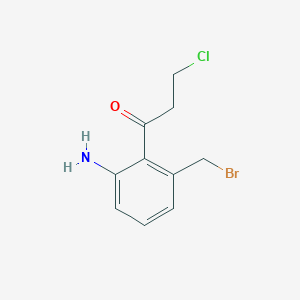
![Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14064527.png)
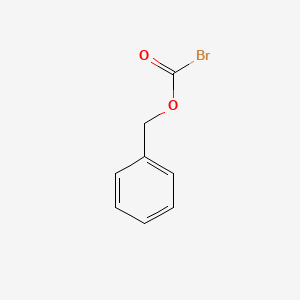

![Benzyl [(1R,2R)-1-Hydroxy-1-phenyl-3-(1-pyrrolidinyl)-2-propanyl]carbamate](/img/structure/B14064540.png)
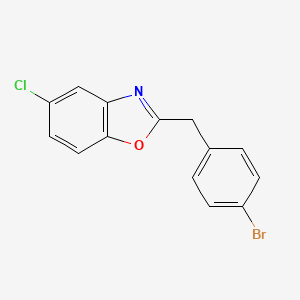

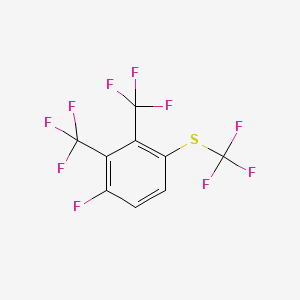
![3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14064562.png)
